2-({3-[(Pyridazin-3-yl)amino]azetidin-1-yl}sulfonyl)benzonitrile
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Overview
Description
2-({3-[(Pyridazin-3-yl)amino]azetidin-1-yl}sulfonyl)benzonitrile is a complex organic compound that features a pyridazine ring, an azetidine ring, and a benzonitrile group
Mechanism of Action
Target of Action
It is known that pyridazine derivatives, which include the pyridazin-3-yl group present in this compound, have a wide range of pharmacological activities . They have been utilized in medicinal chemistry against a range of biological targets and physiological effects .
Mode of Action
Similar compounds with a pyridazine core have been shown to interact with their targets in a variety of ways, leading to a range of physiological effects .
Biochemical Pathways
Pyridazine derivatives have been shown to impact a variety of biochemical pathways, leading to a wide range of pharmacological activities .
Result of Action
Pyridazine derivatives have been shown to have a wide range of pharmacological activities, including antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .
Preparation Methods
The synthesis of 2-({3-[(Pyridazin-3-yl)amino]azetidin-1-yl}sulfonyl)benzonitrile typically involves multiple steps, starting with the preparation of the pyridazine and azetidine intermediates. The pyridazine ring can be synthesized through the reaction of hydrazine with diketones or esters, while the azetidine ring is often formed via cyclization reactions involving amines and halogenated compounds. The final step involves the sulfonylation of the azetidine intermediate with a benzonitrile derivative under controlled conditions .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or nitrile groups, leading to the formation of various derivatives. Common reagents used in these reactions include sodium borohydride, lithium aluminum hydride, and halogenating agents
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an inhibitor of certain enzymes and receptors.
Medicine: Research indicates its potential use in developing new drugs for treating diseases such as cancer and hypertension.
Industry: It can be used in the development of agrochemicals and other industrial products
Comparison with Similar Compounds
Similar compounds include other pyridazine and azetidine derivatives, such as:
Pyridazinone derivatives: Known for their diverse pharmacological activities, including antihypertensive and anticancer properties.
Azetidine derivatives: Used in the synthesis of β-lactam antibiotics and other bioactive molecules. 2-({3-[(Pyridazin-3-yl)amino]azetidin-1-yl}sulfonyl)benzonitrile stands out due to its unique combination of structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[3-(pyridazin-3-ylamino)azetidin-1-yl]sulfonylbenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2S/c15-8-11-4-1-2-5-13(11)22(20,21)19-9-12(10-19)17-14-6-3-7-16-18-14/h1-7,12H,9-10H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWYTZLHHWBXSHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=CC=C2C#N)NC3=NN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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